8,10-Dichloro-5H-benzo[a]phenoxazin-5-one
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Overview
Description
8,10-Dichloro-5H-benzo[a]phenoxazin-5-one is a heterocyclic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,10-Dichloro-5H-benzo[a]phenoxazin-5-one typically involves the condensation reaction between 2,5-dichloro-1,4-benzoquinone and 2-aminophenol . The reaction is usually carried out in the presence of a base such as anhydrous sodium carbonate, and the product is obtained after recrystallization from an ethanol-water mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 8,10-Dichloro-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenoxazine compounds .
Scientific Research Applications
8,10-Dichloro-5H-benzo[a]phenoxazin-5-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 8,10-Dichloro-5H-benzo[a]phenoxazin-5-one exerts its effects involves its interaction with specific molecular targets. For instance, in its antimicrobial action, the compound binds to microbial enzymes, inhibiting their activity and thereby preventing microbial growth . In its anticancer role, it interferes with cellular pathways that are crucial for cancer cell proliferation .
Comparison with Similar Compounds
- 6,9-Dichloro-5H-benzo[a]phenoxazin-5-one
- Benzo[a]benzo[5,6][1,4]thiazino[3,2-c]phenothiazine
- 13-Nitrobenzo[a]benzo[5,6][1,4]oxazino[3,2-c]phenothiazine
Comparison: 8,10-Dichloro-5H-benzo[a]phenoxazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it has shown higher binding affinities in molecular docking studies, indicating its potential as a more effective antimicrobial and anticancer agent . Additionally, its structural features make it a valuable candidate for applications in organic electronics and material science .
Properties
CAS No. |
75213-91-1 |
---|---|
Molecular Formula |
C16H7Cl2NO2 |
Molecular Weight |
316.1 g/mol |
IUPAC Name |
8,10-dichlorobenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C16H7Cl2NO2/c17-8-5-11(18)16-12(6-8)19-15-10-4-2-1-3-9(10)13(20)7-14(15)21-16/h1-7H |
InChI Key |
BTSIONKMLNABGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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